2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
Brand Name:
Vulcanchem
CAS No.:
3068-32-4
VCID:
VC20770969
InChI:
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3
SMILES:
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C₁₄H₁₉BrO₉
Molecular Weight:
411.2 g/mol
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
CAS No.: 3068-32-4
Reference Standards
Cat. No.: VC20770969
Molecular Formula: C₁₄H₁₉BrO₉
Molecular Weight: 411.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3068-32-4 |
---|---|
Molecular Formula | C₁₄H₁₉BrO₉ |
Molecular Weight | 411.2 g/mol |
IUPAC Name | (3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate |
Standard InChI | InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
Standard InChI Key | CYAYKKUWALRRPA-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume